molecular formula C16H22N2O2 B13657241 9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid

9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid

Cat. No.: B13657241
M. Wt: 274.36 g/mol
InChI Key: YZAFFILLFUZDRI-UHFFFAOYSA-N
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Description

9-Amino-3-benzyl-3-azabicyclo[331]nonane-9-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds . This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds .

Scientific Research Applications

9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to carbonyl compounds . The molecular pathways involved include the activation of oxygen species and the stabilization of transition states during the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Amino-3-benzyl-3-azabicyclo[33

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

9-amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid

InChI

InChI=1S/C16H22N2O2/c17-16(15(19)20)13-7-4-8-14(16)11-18(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11,17H2,(H,19,20)

InChI Key

YZAFFILLFUZDRI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC(C1)C2(C(=O)O)N)CC3=CC=CC=C3

Origin of Product

United States

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